
(2-(Ethylamino)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Ethylamino)phenyl)boronic acid: is an organoboron compound that contains a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Ethylamino)phenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of an aryl halide with a boronic acid derivative. The reaction conditions often include a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (2-(Ethylamino)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form boronate esters.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
Chemistry: (2-(Ethylamino)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology: In biological research, boronic acids are used as enzyme inhibitors and molecular probes. They can selectively bind to diols, making them useful in studying carbohydrate interactions .
Medicine: Boronic acids have shown potential as therapeutic agents. They are being investigated for their anticancer, antibacterial, and antiviral properties .
Industry: In the industrial sector, boronic acids are used in the development of sensors and materials for electronic applications .
Mechanism of Action
The mechanism of action of (2-(Ethylamino)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Benzeneboronic acid
Uniqueness: (2-(Ethylamino)phenyl)boronic acid is unique due to the presence of the ethylamino group, which can enhance its reactivity and binding affinity compared to other boronic acids. This makes it particularly useful in applications requiring selective binding and reactivity .
Properties
CAS No. |
532924-26-8 |
|---|---|
Molecular Formula |
C8H12BNO2 |
Molecular Weight |
165.00 g/mol |
IUPAC Name |
[2-(ethylamino)phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-2-10-8-6-4-3-5-7(8)9(11)12/h3-6,10-12H,2H2,1H3 |
InChI Key |
JNCRRHJMWRZUCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1NCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



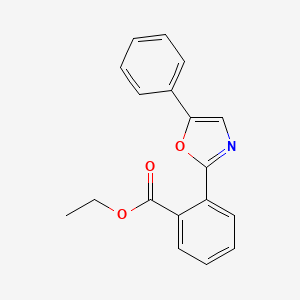
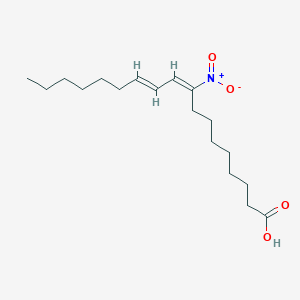
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14803485.png)
methyl}propanedinitrile](/img/structure/B14803493.png)
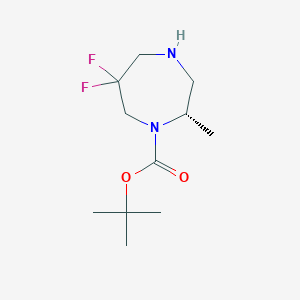
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)
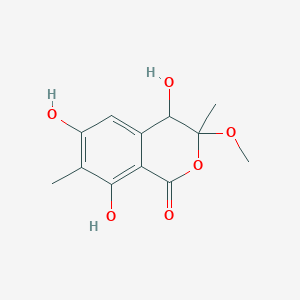
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)
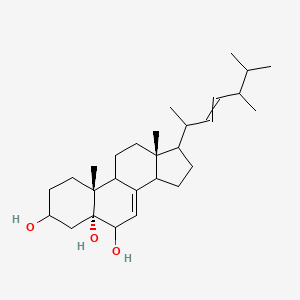
![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
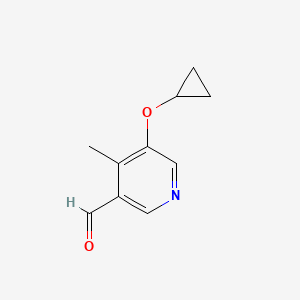
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)
